N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide
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Overview
Description
AB-PINACA N-(4-hydroxypentyl) metabolite is a synthetic cannabinoid metabolite derived from AB-PINACA. This compound is structurally based on an indazole core and is known for its presence in illegal herbal products. It is detectable in both serum and urine, making it significant for forensic and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AB-PINACA N-(4-hydroxypentyl) metabolite involves the hydroxylation of the pentyl chain of AB-PINACA. The reaction typically requires specific conditions such as the presence of human liver microsomes or hepatocytes to facilitate the hydroxylation process .
Industrial Production Methods: the synthesis would likely involve controlled laboratory conditions to ensure the purity and stability of the compound .
Types of Reactions:
Reduction and Substitution: These reactions are less common for this metabolite but may occur under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Human liver microsomes or hepatocytes are commonly used to facilitate the hydroxylation process.
Major Products:
Scientific Research Applications
AB-PINACA N-(4-hydroxypentyl) metabolite is primarily used in forensic and toxicological research. Its detection in biological samples helps in identifying the intake of synthetic cannabinoids. The compound is also used in mass spectrometry for analytical purposes .
Mechanism of Action
The mechanism of action for AB-PINACA N-(4-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors, particularly CB1 and CB2. The metabolite mimics the effects of natural cannabinoids by binding to these receptors, leading to various physiological and psychoactive effects .
Comparison with Similar Compounds
ADB-PINACA N-(4-hydroxypentyl) metabolite: An analog of AB-PINACA with a similar hydroxylation process.
5-fluoro AB-PINACA N-(4-hydroxypentyl) metabolite: A fluorinated analog with similar metabolic pathways.
AKB48 N-(4-hydroxypentyl) metabolite: Another synthetic cannabinoid with structural similarities.
Uniqueness: AB-PINACA N-(4-hydroxypentyl) metabolite is unique due to its specific hydroxylation at the 4-position of the pentyl chain, which distinguishes it from other synthetic cannabinoids. This specific modification allows for its distinct detection in forensic applications .
Biological Activity
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide is a synthetic cannabinoid that acts as a potent agonist at cannabinoid receptors. This compound is part of a broader class of synthetic cannabinoids, which have garnered attention due to their complex pharmacological profiles and potential therapeutic applications.
Synthetic cannabinoids like this compound primarily exert their effects through the activation of the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain modulation, appetite regulation, and mood stabilization.
Pharmacological Profile
Research indicates that this compound exhibits high affinity for cannabinoid receptors, leading to significant psychoactive effects similar to those produced by natural cannabinoids like THC (tetrahydrocannabinol). The pharmacological profile includes:
- Agonistic Activity : Strong activation of CB1 and CB2 receptors.
- Metabolic Stability : Studies show that the compound undergoes extensive metabolism in the liver, resulting in various metabolites with altered biological activity .
Metabolism and Biotransformation
The metabolic pathways for this compound involve phase I and phase II reactions. Key findings from recent studies include:
Case Studies and Research Findings
Recent studies have highlighted the biological activity and safety profile of synthetic cannabinoids, including this compound. Notable findings include:
- Metabolic Stability Assessment : A study evaluated the metabolic stability of several synthetic cannabinoids, including this compound. The results indicated that while the compound is metabolically stable, it produces multiple metabolites that could be pharmacologically active .
- Comparative Analysis with Other Cannabinoids : Research comparing this compound with others like AB-PINACA showed similar metabolic pathways but varying affinities for cannabinoid receptors. This highlights the nuanced differences in biological activity among synthetic cannabinoids .
- Clinical Implications : Some studies suggest potential therapeutic applications in pain management and neuroprotection due to its interaction with the endocannabinoid system. However, further clinical trials are necessary to establish safety and efficacy .
Properties
Molecular Formula |
C18H26N4O3 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C18H26N4O3/c1-11(2)15(17(19)24)20-18(25)16-13-8-4-5-9-14(13)22(21-16)10-6-7-12(3)23/h4-5,8-9,11-12,15,23H,6-7,10H2,1-3H3,(H2,19,24)(H,20,25) |
InChI Key |
FKWGAWHIQBKZHO-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(C)O |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(C)O |
Synonyms |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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